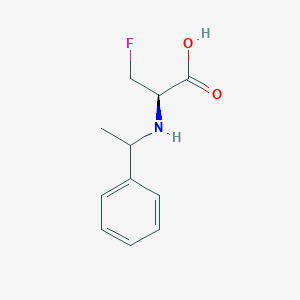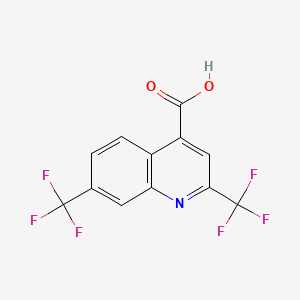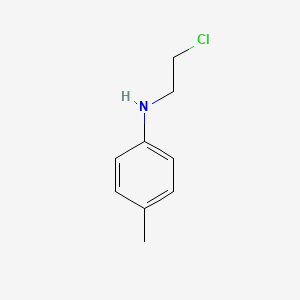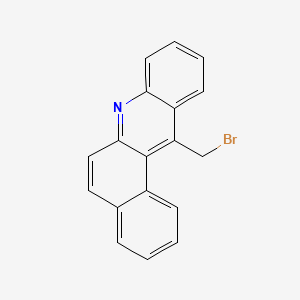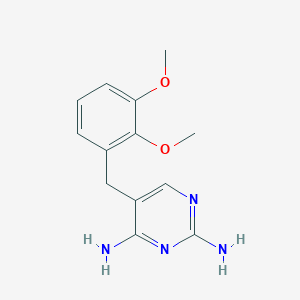
2,4-Diamino-5-(2,3-dimethoxybenzyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diamino-5-(2,3-dimethoxybenzyl)pyrimidine is an organic compound belonging to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including DNA and RNA structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-5-(2,3-dimethoxybenzyl)pyrimidine typically involves the reaction of 2,4-diaminopyrimidine with 2,3-dimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. These optimizations may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2,4-Diamino-5-(2,3-dimethoxybenzyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles in the presence of a base like potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.
科学研究应用
2,4-Diamino-5-(2,3-dimethoxybenzyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antifungal agent due to its ability to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis in microorganisms.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Pharmacology: It serves as a lead compound for the development of new drugs targeting bacterial infections and certain types of cancer.
Industry: It may be used in the synthesis of other complex organic molecules and pharmaceuticals.
作用机制
The primary mechanism of action of 2,4-Diamino-5-(2,3-dimethoxybenzyl)pyrimidine involves the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a key step in the synthesis of purines, pyrimidines, and amino acids. By inhibiting DHFR, the compound effectively disrupts DNA synthesis and cell division in susceptible organisms .
相似化合物的比较
Similar Compounds
Trimethoprim: 2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine
Pyrimethamine: 2,4-Diamino-5-(4-chlorophenyl)-6-ethylpyrimidine
Methotrexate: 4-amino-10-methylfolic acid
Uniqueness
2,4-Diamino-5-(2,3-dimethoxybenzyl)pyrimidine is unique due to its specific substitution pattern on the benzyl ring, which may confer distinct biological activity and selectivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
属性
CAS 编号 |
37389-79-0 |
|---|---|
分子式 |
C13H16N4O2 |
分子量 |
260.29 g/mol |
IUPAC 名称 |
5-[(2,3-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H16N4O2/c1-18-10-5-3-4-8(11(10)19-2)6-9-7-16-13(15)17-12(9)14/h3-5,7H,6H2,1-2H3,(H4,14,15,16,17) |
InChI 键 |
IURBSWPLAMHMIG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1OC)CC2=CN=C(N=C2N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


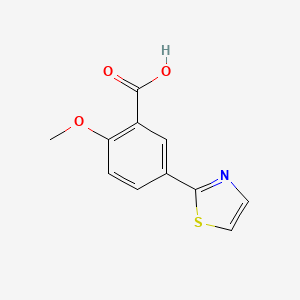
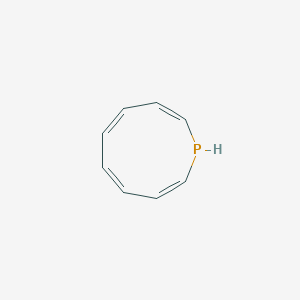
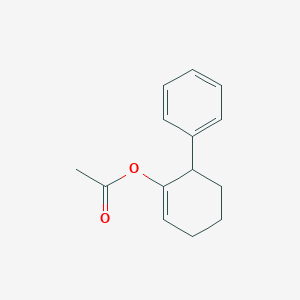
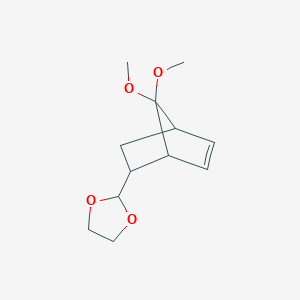


![(E)-{2,5-Diethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}diazene-1-sulfonic acid](/img/structure/B14676516.png)
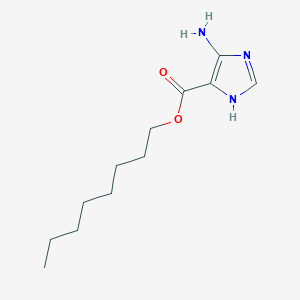
![1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene](/img/structure/B14676523.png)
